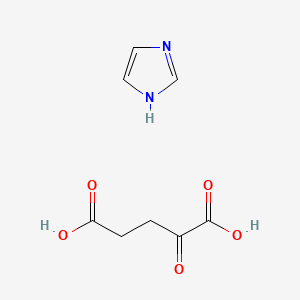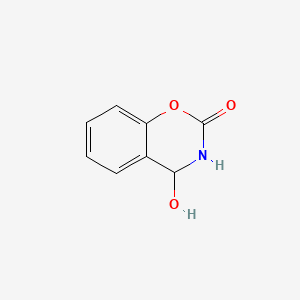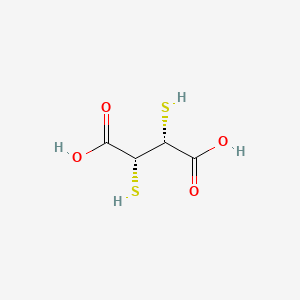
2,3-Dimercaptosuccinic acid, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-Dimercaptosuccinic Acid. This compound has the molecular formula C4H6O4S2 and a molecular weight of 182.218. It is a chelating agent, which means it can form multiple bonds with a single metal ion, making it useful in various applications, particularly in medicine for treating heavy metal poisoning .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimercaptosuccinic Acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,3-Dimercaptosuccinic Acid often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
2,3-Dimercaptosuccinic Acid undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed.
Major Products
The major products formed from these reactions include disulfides, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,3-Dimercaptosuccinic Acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions to bind metal ions.
Biology: In biological research, it is used to study the effects of heavy metal poisoning and the mechanisms of detoxification.
Medicine: It is employed in the treatment of heavy metal poisoning, such as lead and mercury poisoning, due to its ability to bind and facilitate the excretion of these metals.
Industry: It is used in industrial processes that require the removal of heavy metals from solutions
作用機序
The mechanism by which 2,3-Dimercaptosuccinic Acid exerts its effects involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process helps in reducing the toxicity of heavy metals and facilitates their removal .
類似化合物との比較
Similar Compounds
Dimercaprol: Another chelating agent used for treating heavy metal poisoning.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in both medical and industrial applications.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions like rheumatoid arthritis.
Uniqueness
2,3-Dimercaptosuccinic Acid is unique due to its specific structure that allows for effective chelation of heavy metals with minimal side effects. Unlike some other chelating agents, it is less likely to cause adverse reactions and is more effective in binding certain metals .
特性
CAS番号 |
10008-75-0 |
|---|---|
分子式 |
C4H6O4S2 |
分子量 |
182.2 g/mol |
IUPAC名 |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChIキー |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
異性体SMILES |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
正規SMILES |
C(C(C(=O)O)S)(C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


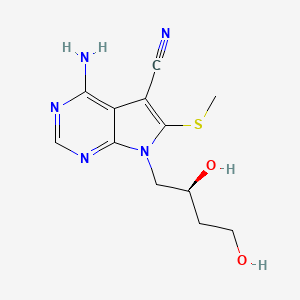
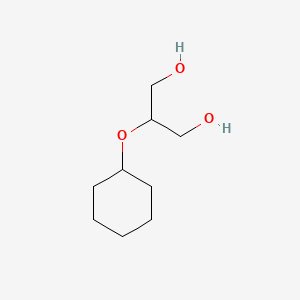


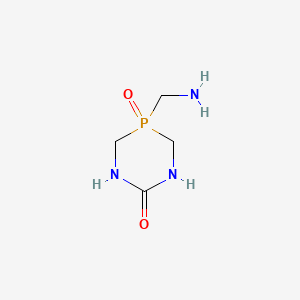
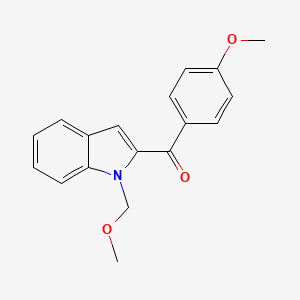

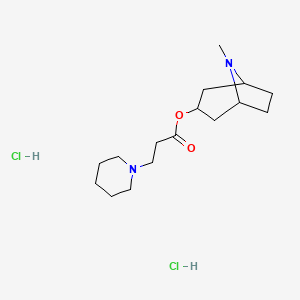
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
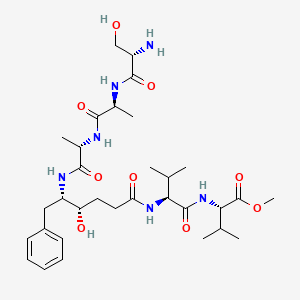
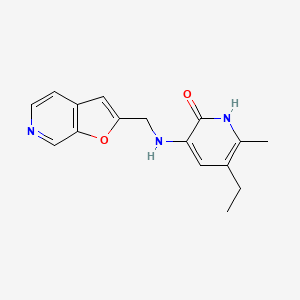
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
